molecular formula C20H16ClNO5S2 B415469 [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B415469
M. Wt: 449.9 g/mol
InChI Key: YQJKLHKSEXGWOT-RQZCQDPDSA-N
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Description

This compound is a thiazolidinone derivative featuring a 4-[(2-chlorobenzyl)oxy]-3-methoxy-substituted benzylidene group at the 5-position of the thiazolidinone core. The acetic acid moiety is attached to the nitrogen atom of the thiazolidinone ring. Its structure is characterized by:

  • Thiazolidinone backbone: A 4-oxo-2-thioxo-1,3-thiazolidin-3-yl scaffold, which is known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
  • Substituents: A 2-chlorobenzyloxy group at the 4-position of the benzylidene ring. A methoxy group at the 3-position of the benzylidene ring. An acetic acid group at the 3-position of the thiazolidinone ring.

This combination of substituents likely enhances its electronic and steric properties, influencing both synthesis and bioactivity.

Properties

Molecular Formula

C20H16ClNO5S2

Molecular Weight

449.9 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C20H16ClNO5S2/c1-26-16-8-12(9-17-19(25)22(10-18(23)24)20(28)29-17)6-7-15(16)27-11-13-4-2-3-5-14(13)21/h2-9H,10-11H2,1H3,(H,23,24)/b17-9+

InChI Key

YQJKLHKSEXGWOT-RQZCQDPDSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3Cl

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

The compound [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, also known as TOSLAB 721142, belongs to the thiazolidinone class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antidiabetic, anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

  • Molecular Formula : C18H14ClNO3S2
  • Molecular Weight : 391.89 g/mol
  • CAS Number : [specific CAS not provided in search results]

Antidiabetic Activity

Thiazolidinones are known for their ability to enhance insulin sensitivity and reduce blood glucose levels. Research indicates that derivatives of thiazolidinones can inhibit aldose reductase, an enzyme involved in glucose metabolism, which may contribute to their antidiabetic effects. For instance, studies have shown that thiazolidinone derivatives exhibit significant inhibition of aldose reductase activity, which is crucial for managing diabetic complications .

Antioxidant Activity

The antioxidant potential of thiazolidinones has been well-documented. A study reported that various thiazolidinone derivatives demonstrated antioxidant activity with EC50 values ranging from 1.128 to 2.489 mM. The presence of specific substituents significantly influenced their antioxidant capacity. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Anticancer Activity

Thiazolidinones have shown promise in cancer treatment, particularly in breast cancer models. A study highlighted that certain derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity. For example, a derivative with a 3,4-dimethoxy substitution demonstrated an IC50 value of 1.003 µM against the MCF-7 cell line . This suggests that modifications in the thiazolidinone structure can lead to enhanced anticancer properties.

Antimicrobial Activity

Thiazolidinones also exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .

Case Study 1: Antioxidant Evaluation

In a comparative study, several thiazolidinone derivatives were tested for their antioxidant activity using assays such as DPPH and ABTS. The most active compound showed an IC50 value significantly lower than ascorbic acid, indicating superior antioxidant capabilities .

CompoundIC50 (µg/mL)Reference
Thiazolidinone Derivative A9.18
Ascorbic Acid40

Case Study 2: Anticancer Activity Against MCF-7 Cells

A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.72 µM, showcasing its potential as a therapeutic agent in breast cancer treatment .

CompoundIC50 (µM)Cancer Type
Derivative B0.72Breast Cancer
Doxorubicin (Standard)48.06Breast Cancer

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : [(5E)-5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
  • Key Differences: Substituent: 2,4-Dichlorobenzyloxy vs. 2-chlorobenzyloxy in the target compound. Impact: The additional chlorine atom at the 4-position increases molecular weight (484.37 g/mol vs.
Compound B : {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic Acid
  • 2-chlorobenzyloxy in the target compound. Impact: The absence of chlorine reduces electron-withdrawing effects, which could decrease oxidative stability and alter binding interactions in biological targets.
  • Synthesis Data :
    • Yield : 73% (higher than the target compound’s typical yields of ~50–60%, suggesting steric/electronic challenges in introducing the 2-chlorobenzyl group).
    • Melting Point : 277–280°C (vs. ~250–260°C for the target compound), indicating differences in crystallinity due to substituent bulk.
Compound C : [(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
  • Functional Group: Acetate ester vs. acetic acid.
  • Impact : The ester form (Compound C) likely has higher lipophilicity and oral bioavailability compared to the carboxylic acid form (target compound), but lower metabolic stability due to esterase-mediated hydrolysis.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~456.8 g/mol 484.37 g/mol ~370.4 g/mol 312.76 g/mol
Predicted logP* ~3.5 ~4.1 ~2.8 ~2.9
Melting Point 250–260°C (estimated) Not reported 277–280°C Not reported
pKa (COOH) ~3.3–3.5 (similar to ) ~3.4 ~3.3 N/A (ester)

*logP values estimated using substituent contributions.

Preparation Methods

Acetic Acid Side Chain Incorporation

The acetic acid group at position 3 is introduced during the thiazolidine ring formation. Patent data suggests that alkylation of the thiazolidine nitrogen with bromoacetic acid or its ester derivatives occurs prior to cyclization. Post-alkylation hydrolysis (if an ester is used) under acidic or basic conditions yields the free carboxylic acid.

Example protocol :

  • React 2-thioxo-thiazolidin-4-one with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃).

  • Hydrolyze the ethyl ester using aqueous HCl to yield the acetic acid derivative.

  • Purify via recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. For the Knoevenagel condensation step, dimethylformamide (DMF) is preferred due to its high boiling point and ability to dissolve both polar and non-polar reactants. Catalytic amounts of acetic acid or ammonium acetate can protonate the intermediate enolate, driving the reaction toward completion.

Temperature and Time

  • Cyclization : Conducted under reflux (100–110°C) for 6–8 hours to ensure complete ring closure.

  • Condensation : Optimal at 70–80°C for 12–24 hours, depending on aldehyde reactivity.

Purification Strategies

Crude products often contain unreacted aldehyde or dimeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound. Alternatively, recrystallization from ethanol or methanol yields high-purity crystals.

Analytical Characterization

Synthetic success is confirmed via:

  • ¹H NMR : Key signals include the thiazolidinone NH (δ 10.2–11.0 ppm), exocyclic double bond protons (δ 7.5–8.0 ppm), and aromatic protons from the benzylidene group (δ 6.8–7.4 ppm).

  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1240–1280 cm⁻¹) confirm core functionality.

  • Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 526.03 for C₂₆H₂₀ClNO₅S₂).

Challenges and Mitigation Strategies

Isomer Control

The (5E)-configuration is thermodynamically favored, but trace (5Z)-isomers may form. Photochemical isomerization under UV light or thermal equilibration can enhance E/Z selectivity.

Byproduct Formation

Side reactions, such as dithioacetal formation, are minimized by:

  • Using a stoichiometric HCl ratio during hydrolysis.

  • Avoiding excess acid or prolonged reaction times.

Scalability Issues

Large-scale synthesis faces challenges in maintaining regioselectivity. Continuous flow chemistry and microwave-assisted synthesis are promising alternatives to batch processing, reducing reaction times and improving yields.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Sulfur donor cyclizationCyclization with Na₂S, condensation65–7595
Knoevenagel condensationAldehyde-thiazolidinone coupling70–8098
Microwave-assistedAccelerated ring closure8599

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